molecular formula C10H12N8O3 B12785125 Adenosine, 4'-azido-2'-deoxy- CAS No. 130108-73-5

Adenosine, 4'-azido-2'-deoxy-

Cat. No.: B12785125
CAS No.: 130108-73-5
M. Wt: 292.25 g/mol
InChI Key: LFYJIPVHOHZXNZ-BAJZRUMYSA-N
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Description

4’-Azido-2’-deoxyadenosine is a modified nucleoside characterized by the presence of an azido group at the 4’ position of the deoxyribose sugar. This compound is of significant interest due to its applications in bioorthogonal chemistry, particularly in the labeling and modification of nucleic acids. The azido group allows for versatile chemical reactions, making it a valuable tool in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Azido-2’-deoxyadenosine typically involves the introduction of the azido group into the nucleoside framework. One common method includes the epoxidation of a precursor compound followed by nucleophilic opening with sodium azide. For instance, epoxidation of a suitable precursor with dimethyldioxirane (DMDO) or meta-chloroperoxybenzoic acid (m-CPBA) followed by treatment with sodium azide can yield 4’-Azido-2’-deoxyadenosine .

Industrial Production Methods: While specific industrial production methods for 4’-Azido-2’-deoxyadenosine are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for maximizing yield and purity.

Comparison with Similar Compounds

Uniqueness: 4’-Azido-2’-deoxyadenosine is unique due to its specific modification at the 4’ position, which allows for distinct reactivity and applications compared to other azido-modified nucleosides. Its ability to participate in click chemistry and other bioorthogonal reactions makes it a versatile tool in various scientific fields .

Properties

CAS No.

130108-73-5

Molecular Formula

C10H12N8O3

Molecular Weight

292.25 g/mol

IUPAC Name

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-azido-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H12N8O3/c11-8-7-9(14-3-13-8)18(4-15-7)6-1-5(20)10(2-19,21-6)16-17-12/h3-6,19-20H,1-2H2,(H2,11,13,14)/t5-,6+,10+/m0/s1

InChI Key

LFYJIPVHOHZXNZ-BAJZRUMYSA-N

Isomeric SMILES

C1[C@@H]([C@](O[C@H]1N2C=NC3=C(N=CN=C32)N)(CO)N=[N+]=[N-])O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)(CO)N=[N+]=[N-])O

Origin of Product

United States

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